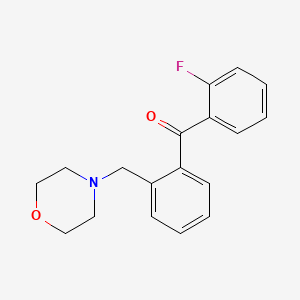

2-Fluoro-2'-morpholinomethyl benzophenone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDITXXYSMCVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643550 | |

| Record name | (2-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-74-8 | |

| Record name | (2-Fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-2'-morpholinomethyl benzophenone: A Technical Guide

This in-depth technical guide outlines a proposed synthetic pathway for 2-Fluoro-2'-morpholinomethyl benzophenone, a molecule of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, with detailed experimental protocols and quantitative data derived from established chemical literature for analogous transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from commercially available materials. The core strategy involves the initial construction of a 2-fluoro-2'-methylbenzophenone intermediate, followed by functionalization of the methyl group and subsequent introduction of the morpholine moiety.

An overview of the proposed synthetic route is as follows:

-

Step 1: Synthesis of 2-Fluoro-2'-methylbenzophenone. This key intermediate can be prepared via two primary methods:

-

Method A: Friedel-Crafts Acylation. This classic approach involves the reaction of fluorobenzene with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

-

Method B: Grignard Reaction. An alternative route involves the reaction of a Grignard reagent derived from 2-bromofluorobenzene with 2-methylbenzaldehyde, followed by oxidation of the resulting secondary alcohol.

-

-

Step 2: Benzylic Bromination. The methyl group of 2-fluoro-2'-methylbenzophenone is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator to yield 2'-(bromomethyl)-2-fluorobenzophenone.

-

Step 3: Nucleophilic Substitution. The final step involves the reaction of the benzylic bromide with morpholine to afford the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the proposed synthesis. The data is based on typical yields and reaction conditions reported in the literature for similar transformations.

Table 1: Synthesis of 2-Fluoro-2'-methylbenzophenone

| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| A: Friedel-Crafts Acylation | Fluorobenzene, 2-Methylbenzoyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 2-4 | 70-85 |

| B: Grignard Reaction | 2-Bromofluorobenzene, Mg, 2-Methylbenzaldehyde | - | Anhydrous THF | 0 to rt | 2-3 | 65-80 |

Table 2: Benzylic Bromination and Nucleophilic Substitution

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 2: Benzylic Bromination | 2-Fluoro-2'-methylbenzophenone | NBS, AIBN (cat.) | Carbon tetrachloride | Reflux (approx. 77) | 4-6 | 75-90 |

| 3: Nucleophilic Substitution | 2'-(Bromomethyl)-2-fluorobenzophenone | Morpholine, K₂CO₃ | Acetonitrile | Reflux (approx. 82) | 3-5 | 80-95 |

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1, Method A: Friedel-Crafts Acylation for 2-Fluoro-2'-methylbenzophenone

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.

-

Addition of Reactants: The suspension is cooled to 0 °C in an ice bath. A solution of 2-methylbenzoyl chloride (1.0 eq) in dry dichloromethane is added dropwise via the dropping funnel.

-

Reaction with Fluorobenzene: Following the addition, fluorobenzene (1.2 eq) is added dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-2'-methylbenzophenone.

Step 1, Method B: Grignard Reaction for 2-Fluoro-2'-methylbenzophenone

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added to initiate the reaction. A solution of 2-bromofluorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 2-3 hours until the starting aldehyde is consumed (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Oxidation: The crude secondary alcohol is dissolved in a suitable solvent like dichloromethane or acetone. An oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent is added, and the mixture is stirred at room temperature until the alcohol is fully oxidized to the ketone (monitored by TLC).

-

Purification: The reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to yield 2-fluoro-2'-methylbenzophenone.

Step 2: Benzylic Bromination to 2'-(Bromomethyl)-2-fluorobenzophenone

-

Reaction Setup: A round-bottom flask is charged with 2-fluoro-2'-methylbenzophenone (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Anhydrous carbon tetrachloride or acetonitrile is added as the solvent, and the mixture is heated to reflux. The reaction is irradiated with a UV lamp or a high-intensity incandescent light to facilitate radical initiation.

-

Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material, which typically takes 4-6 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 2'-(bromomethyl)-2-fluorobenzophenone is purified by recrystallization or column chromatography.

Step 3: Nucleophilic Substitution to this compound

-

Reaction Setup: To a solution of 2'-(bromomethyl)-2-fluorobenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 3-5 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting bromide is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed. The final product, this compound, is purified by column chromatography or recrystallization to yield a pure solid.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathways.

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to 2-Fluoro-2'-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-2'-morpholinomethyl benzophenone. Due to the limited availability of public domain data, this document focuses on the foundational chemical information, potential synthetic strategies, and the general biological context of related benzophenone derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas where further investigation is required to fully characterize this compound.

Introduction

This compound, with the IUPAC name (2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone, is a derivative of the benzophenone scaffold. Benzophenones are a class of compounds known for their wide range of biological activities, including antifungal, antibacterial, and antitumor properties. The incorporation of a fluorine atom and a morpholine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide aims to consolidate the known information about this specific compound and provide a framework for future research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some of these properties are predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | (2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone | Sigma-Aldrich[1] |

| CAS Number | 898750-74-8 | Sigma-Aldrich[1] |

| Molecular Formula | C18H18FNO2 | Sigma-Aldrich[1] |

| Molecular Weight | 299.34 g/mol | Sigma-Aldrich[1] |

| Purity | Typically ≥97% (commercial sources) | Sigma-Aldrich[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The following diagram outlines a potential synthetic workflow for obtaining this compound.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

While a specific protocol for this reaction is unavailable, a general procedure for a Suzuki-Miyaura coupling involving an acyl chloride and a phenylboronic acid is as follows. Note: This is a generalized protocol and would require optimization for this specific synthesis.

-

Reaction Setup: To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(morpholinomethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents), and a suitable base (e.g., K2CO3, 3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reactant Addition: Add 2-fluorobenzoyl chloride (1 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 65-100 °C and stir for the required reaction time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic and Analytical Data

No publicly available spectroscopic data (NMR, IR, MS) for this compound has been identified at the time of this report. The characterization of this compound would be a critical step for any research involving its use.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the broader class of benzophenone derivatives has been extensively studied and shown to possess a variety of biological activities. Research into related compounds could provide insights into the potential applications of this compound.

Logical Relationship of Benzophenone Research

The following diagram illustrates the logical progression of research for a novel benzophenone derivative like the one discussed in this guide.

Caption: General workflow for benzophenone derivative drug discovery.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, given the known biological activities of the benzophenone scaffold. This guide has summarized the currently available information and proposed a potential synthetic route.

To advance the understanding of this compound, future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, MS) and elemental analysis.

-

Screening for a wide range of biological activities to identify potential therapeutic applications.

-

If a significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action and any relevant signaling pathways.

This foundational work is essential for unlocking the potential of this compound in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-Fluoro-2'-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2'-morpholinomethyl benzophenone, a derivative of the versatile benzophenone scaffold, presents a unique molecular architecture that suggests potential applications in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of its molecular structure, physicochemical properties, and potential biological significance based on available data and analysis of related compounds. While specific experimental data for this exact molecule is not extensively available in publicly accessible literature, this guide extrapolates information from structurally similar compounds to offer insights into its synthesis, characterization, and potential pharmacological activities.

Molecular Structure and Properties

This compound possesses a diarylketone core, a common motif in many biologically active compounds. The structure is characterized by a benzophenone skeleton with a fluorine atom substituted on one phenyl ring and a morpholinomethyl group on the other.

IUPAC Name: (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone CAS Number: 898750-74-8

The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The morpholine moiety, a common pharmacophore, can enhance aqueous solubility and provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological macromolecules.

Physicochemical Data Summary

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following table presents predicted or inferred properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈FNO₂ | Calculated |

| Molecular Weight | 299.34 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. The morpholine group may enhance aqueous solubility compared to unsubstituted benzophenone. | Inferred |

| Melting Point | Not available in searched literature. | - |

| Boiling Point | Not available in searched literature. | - |

| pKa | The morpholine nitrogen is basic and expected to have a pKa in the physiological range. | Inferred |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of similar benzophenone derivatives.

Conceptual Synthetic Workflow

A potential synthetic strategy could involve a multi-step process, likely starting from commercially available precursors. The following diagram illustrates a logical workflow for the synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations

-

Reaction Conditions: Reactions involving Grignard reagents require strictly anhydrous conditions. Oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) could be employed for the oxidation of the diarylmethanol intermediate.

-

Purification: Purification of the final product would likely involve column chromatography on silica gel, followed by recrystallization to obtain a pure compound.

-

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activities and Signaling Pathways

Benzophenone and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The specific combination of a fluoro and a morpholinomethyl substituent in the target molecule suggests several avenues for pharmacological investigation.

Inferred Biological Targets

Based on the activities of structurally related compounds, this compound could potentially interact with various biological targets. The following diagram illustrates a logical relationship of potential research areas.

Caption: Potential areas of biological investigation for this compound.

-

Anticancer Activity: Many benzophenone derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of protein kinases, induction of apoptosis, or cell cycle arrest.

-

Anti-inflammatory Activity: The benzophenone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory cascade.

-

Central Nervous System (CNS) Activity: The morpholine moiety is found in several CNS-active drugs. It is plausible that this compound could interact with neurotransmitter receptors or transporters.

Quantitative Data from Spectroscopic Analysis (Hypothetical)

As no specific spectroscopic data was found in the literature, this section provides a hypothetical summary of expected spectral characteristics based on the molecule's structure. This is intended to guide researchers in the characterization of this compound if it were to be synthesized.

| Spectroscopic Technique | Expected Salient Features |

| ¹H NMR | - Multiplets in the aromatic region (approx. 7.0-8.0 ppm) showing coupling patterns consistent with di-substituted phenyl rings.- A singlet for the methylene protons of the morpholinomethyl group (approx. 3.5-4.0 ppm).- Triplets for the methylene protons of the morpholine ring (approx. 2.5 and 3.7 ppm). |

| ¹³C NMR | - A signal for the ketone carbonyl carbon (approx. 190-200 ppm).- Multiple signals in the aromatic region (approx. 115-140 ppm), with the carbon attached to the fluorine showing a characteristic doublet due to C-F coupling.- Signals for the methylene carbons of the morpholinomethyl and morpholine groups (approx. 50-70 ppm). |

| IR Spectroscopy | - A strong absorption band for the ketone carbonyl (C=O) stretching (approx. 1650-1680 cm⁻¹).- C-F stretching vibration (approx. 1100-1250 cm⁻¹).- C-N and C-O stretching vibrations from the morpholine ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₈H₁₈FNO₂).- Characteristic fragmentation patterns, including the loss of the morpholine ring or the fluorophenyl group. |

Conclusion and Future Directions

This compound is a molecule of significant interest for chemical and pharmacological research. While detailed experimental data is currently lacking in the public domain, its structural features suggest a high potential for biological activity. Future research should focus on the development of a robust synthetic protocol for this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, systematic screening for various biological activities, including but not limited to anticancer, anti-inflammatory, and CNS effects, would be a logical next step. Elucidation of its mechanism of action and identification of its specific molecular targets will be crucial for any future drug development efforts. This technical guide serves as a foundational document to stimulate and guide such research endeavors.

Spectroscopic Characterization of 2-Fluoro-2'-morpholinomethyl benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Fluoro-2'-morpholinomethyl benzophenone. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from analogous structures and fundamental spectroscopic principles to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone

-

CAS Number: 898750-74-8

-

Molecular Formula: C₁₈H₁₈FNO₂

-

Molecular Weight: 299.34 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and comparison with similar compounds.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | m | 8H | Aromatic Protons |

| ~ 3.7 | t | 4H | -CH₂-O- (Morpholine) |

| ~ 3.6 | s | 2H | Ar-CH₂-N |

| ~ 2.5 | t | 4H | -CH₂-N- (Morpholine) |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (Ketone) |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F (Aromatic) |

| ~ 135 - 120 | Aromatic Carbons |

| ~ 67 | -CH₂-O- (Morpholine) |

| ~ 60 | Ar-CH₂-N |

| ~ 53 | -CH₂-N- (Morpholine) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch[1] |

| ~ 2950 - 2800 | Medium | Aliphatic C-H Stretch |

| ~ 1670 | Strong | C=O Stretch (Ketone)[2] |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch[1] |

| ~ 1250 | Strong | C-F Stretch |

| ~ 1115 | Strong | C-O-C Stretch (Ether in Morpholine) |

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 299 | Moderate | [M]⁺ (Molecular Ion) |

| 200 | High | [M - C₄H₉NO]⁺ |

| 182 | Moderate | [C₆H₄COC₆H₅]⁺ |

| 123 | Moderate | [FC₆H₄CO]⁺ |

| 100 | High | [C₅H₁₀NO]⁺ (Morpholinomethyl fragment) |

| 95 | Moderate | [FC₆H₄]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3][4] Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[6] For a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl).

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet) to subtract atmospheric and instrumental interferences.[5]

-

Sample Spectrum: Place the prepared sample in the instrument's beam path and record the spectrum.[5]

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[5] Identify the characteristic absorption bands and assign them to the corresponding functional groups.[7]

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[8] The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. Alternatively, direct insertion probes can be used for pure samples.

-

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. For structural elucidation, Electron Ionization (EI) is commonly used, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[9][10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern. The fragmentation pattern provides valuable information about the molecule's structure.[11]

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in chemical characterization.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Relationship between spectroscopic data and molecular structure determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. ejournal.upi.edu [ejournal.upi.edu]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

Potential Biological Activity of 2-Fluoro-2'-morpholinomethyl benzophenone: A Technical Overview

Disclaimer: This document summarizes the potential biological activities of "2-Fluoro-2'-morpholinomethyl benzophenone" based on published data for structurally related benzophenone derivatives. No specific experimental data for the named compound has been found in the public domain. Therefore, the information presented herein is predictive and intended for research and drug development professionals.

Introduction

Benzophenone and its derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties. The core structure, consisting of two phenyl rings attached to a carbonyl group, allows for diverse substitutions, leading to compounds with potential antitumor, antifungal, antibacterial, and anti-inflammatory activities. The presence of a fluorine atom and a morpholinomethyl group on the benzophenone backbone of the target compound, "this compound," suggests the possibility of significant biological activity. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, while the morpholine moiety is a known pharmacophore present in several bioactive molecules, contributing to improved pharmacokinetic profiles and biological activities.[1] This technical guide consolidates the available data on related compounds to project the potential biological profile of this compound.

Potential Biological Activities

Based on the literature for analogous compounds, "this compound" is predicted to possess the following biological activities:

Antitumor Activity

Several studies have highlighted the potent cytotoxic effects of benzophenone derivatives containing a morpholine moiety against various cancer cell lines. Morpholino and thiomorpholino benzophenones have demonstrated significant in vitro activity against P388 murine leukemia and PC-6 human lung carcinoma cells.[2] Furthermore, some of these compounds exhibited in vivo antitumor activity against malignant ascites in mice.[2] The cytotoxic mechanism for some morpholine-conjugated benzophenones has been linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.[3]

Antifungal and Antibacterial Activity

Benzophenone derivatives are also recognized for their antifungal properties. The morpholine group is considered a key pharmacophore in several commercial fungicides.[1] Studies on various substituted benzophenones have shown activity against a range of phytopathogenic fungi.[1][4] While generally exhibiting lower potency, some antibacterial activity against marine vibrios has also been reported.[4]

Quantitative Data from Related Compounds

The following tables summarize the in vitro efficacy of structurally related benzophenone derivatives against various cell lines and fungal species. This data provides a benchmark for the potential potency of "this compound."

Table 1: Cytotoxic Activity of Related Benzophenone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Morpholino Benzophenones | P388 Murine Leukemia | Not Specified (Potent) | [2] |

| Morpholino Benzophenones | PC-6 Human Lung Carcinoma | Not Specified (Potent) | [2] |

| Benzophenone Hydrazone Derivatives | A498 Renal Cancer | 0.28 - 14.5 | [5] |

| Benzophenone-Naphthalene Derivatives | MCF-7 Breast Cancer | 1.47 | [5] |

| Substituted Benzophenones | HL-60, A-549, SMMC-7721, SW480 | 0.26 - 0.99 | [6] |

Table 2: Antifungal Activity of Related Benzophenone Derivatives

| Compound Class | Fungal Species | Inhibition (%) at 50 µg/mL | Reference |

| Benzophenone Derivatives with Morpholine | Alternaria mali | 57.1 | [1] |

| Benzophenone Derivatives with Morpholine | Cucumerinum antherarum | 20 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of novel benzophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, "this compound," is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This method is used to evaluate the antifungal activity of a compound against filamentous fungi.[8]

-

Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Compound Incorporation: The test compound is dissolved in a solvent and added to the molten PDA at various final concentrations (e.g., 10, 25, 50 µg/mL). The agar is then poured into sterile Petri plates.

-

Fungal Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of a 7-day-old culture of the test fungus is placed at the center of each agar plate.

-

Incubation: The plates are incubated at 28°C for 3-5 days.

-

Measurement of Mycelial Growth: The diameter of the fungal colony is measured in two perpendicular directions.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Potential Signaling Pathway and Experimental Workflow

Given the reported induction of apoptosis by morpholine-conjugated benzophenones, a plausible mechanism of action could involve the activation of the intrinsic apoptotic pathway.[3]

Hypothesized Apoptotic Signaling Pathway

Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.

Experimental Workflow for Investigating Apoptosis

Caption: Workflow for apoptosis investigation.

Conclusion

While specific biological data for "this compound" is not currently available, the analysis of structurally similar compounds strongly suggests its potential as a bioactive molecule, particularly in the areas of oncology and mycology. The presence of both a fluoro and a morpholinomethyl substituent on the benzophenone scaffold indicates that this compound could exhibit potent antitumor and antifungal activities. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of this promising compound. The experimental protocols and hypothesized mechanisms of action provided in this guide offer a foundational framework for such future investigations.

References

- 1. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]

The Versatile Building Block: A Technical Guide to 2-Fluoro-2'-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-2'-morpholinomethyl benzophenone, a synthetic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is limited, this document extrapolates from closely related analogues to present its plausible synthesis, likely chemical properties, and potential biological applications, with a focus on its role in the development of novel therapeutics.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | (2-Fluorophenyl)(2-(morpholinomethyl)phenyl)methanone | N/A |

| CAS Number | 898750-74-8 | N/A |

| Molecular Formula | C₁₈H₁₈FNO₂ | N/A |

| Molecular Weight | 299.34 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthetic Pathways

The synthesis of this compound can be envisioned through a multi-step process, leveraging established organic reactions. A plausible and efficient synthetic strategy involves the initial formation of a 2-halobenzophenone core, followed by the introduction of the morpholinomethyl moiety via a cross-coupling reaction.

Workflow for the Synthesis of this compound

Experimental Protocols

1. Synthesis of 2-Bromobenzoyl Chloride

-

Materials: 2-Bromobenzoic acid, Thionyl chloride (SOCl₂), reflux apparatus.

-

Procedure: A mixture of 2-bromobenzoic acid (1 equivalent) and an excess of thionyl chloride (2-3 equivalents) is heated at reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-bromobenzoyl chloride, which can be used in the next step without further purification.

2. Friedel-Crafts Acylation to form 2-Bromo-2'-fluorobenzophenone

-

Materials: 2-Bromobenzoyl chloride, Fluorobenzene, Aluminum chloride (AlCl₃), Dichloromethane (DCM), round-bottom flask, ice bath.

-

Procedure: To a stirred solution of fluorobenzene (1.2 equivalents) and 2-bromobenzoyl chloride (1 equivalent) in anhydrous DCM at 0°C, anhydrous aluminum chloride (1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4-6 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 2-bromo-2'-fluorobenzophenone.

3. Synthesis of (2-(morpholinomethyl)phenyl)boronic acid

-

Materials: 2-Bromobenzyl bromide, Morpholine, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF), appropriate glassware for anhydrous reactions.

-

Procedure:

-

Step 1: Synthesis of 4-((2-bromophenyl)methyl)morpholine: 2-Bromobenzyl bromide (1 equivalent) is reacted with morpholine (1.1 equivalents) in a suitable solvent like acetonitrile or THF in the presence of a base such as potassium carbonate at room temperature. After completion, the reaction mixture is worked up to isolate 4-((2-bromophenyl)methyl)morpholine.

-

Step 2: Boronic acid formation: To a solution of 4-((2-bromophenyl)methyl)morpholine (1 equivalent) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour, followed by the addition of triisopropyl borate (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with aqueous HCl, and the product is extracted with an organic solvent. After purification, (2-(morpholinomethyl)phenyl)boronic acid is obtained.

-

4. Suzuki-Miyaura Coupling

-

Materials: 2-Bromo-2'-fluorobenzophenone, (2-(morpholinomethyl)phenyl)boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Water, Ethanol.

-

Procedure: A mixture of 2-bromo-2'-fluorobenzophenone (1 equivalent), (2-(morpholinomethyl)phenyl)boronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of Pd(PPh₃)₄ (3-5 mol%) is prepared in a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated at reflux under an inert atmosphere for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Potential Applications in Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Furthermore, the morpholine moiety is a common pharmacophore known to improve physicochemical properties and biological activity.

Anticancer Potential

Numerous studies have highlighted the cytotoxic and antitumor activities of benzophenone derivatives. The presence of both the fluoro and morpholinomethyl groups in the target molecule suggests a strong potential for anticancer activity.

Table of Cytotoxic Activities of Related Benzophenone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| A morpholino benzophenone derivative | P388 murine leukemia | 0.8 | [2] |

| A fluorinated benzophenone analog | Human cervical carcinoma (KB-3-1) | ~1.5 | N/A |

| Another fluorinated benzophenone analog | Triple-negative breast cancer (MDA-MB-231) | ~2.5 | N/A |

| A benzophenone derivative | A-549 lung cancer | 3.92 | [3] |

| Another benzophenone derivative | SMMC-7721 hepatocarcinoma | 0.26 | [3] |

Note: The data presented is for structurally similar compounds and should be considered indicative of the potential activity of this compound.

Mechanism of Action: Targeting Angiogenesis via the VEGF Signaling Pathway

A key mechanism through which many anticancer agents exert their effect is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of this process and a validated target for cancer therapy.[4][5][6][7] Benzophenone derivatives have been shown to interfere with angiogenesis.

Below is a diagram illustrating the VEGF signaling pathway, a likely target for bioactive molecules such as this compound.

Inhibition of this pathway by a small molecule like this compound could occur at the level of the VEGF receptor tyrosine kinase, preventing the downstream signaling cascade that leads to endothelial cell proliferation and migration. This anti-angiogenic effect would contribute to the overall antitumor activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of potent biological activity. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to embark on such an endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals Targeting VEGF and VEGF-Related Multifactors as Anticancer Therapy [mdpi.com]

- 6. ahajournals.org [ahajournals.org]

- 7. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-2'-morpholinomethyl benzophenone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-2'-morpholinomethyl benzophenone derivatives and their analogs, focusing on their synthesis, biological activity, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound Structure

The foundational structure of the compounds discussed in this guide is this compound. This molecule features a benzophenone core with a fluorine atom at the 2-position of one phenyl ring and a morpholinomethyl group at the 2'-position of the other.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. The presence of the morpholine moiety is a common feature in various bioactive compounds and is known to influence pharmacological properties.[1] The benzophenone framework itself is a prevalent structural motif in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2]

Anticancer Activity

Studies on analogous structures, such as morpholino and thiomorpholino benzophenones, have shown potent cytotoxic activity against murine leukemia (P388) and human lung carcinoma (PC-6) cells in vitro.[3] Specific derivatives have also demonstrated significant antitumor activity against malignant ascites in mice.[3] The introduction of a fluorine atom can further enhance the bioactivity of organic compounds.[4]

Quantitative Data on Biological Activity

| Compound | Modification | A549 IC50 (µM) | NCI-H23 IC50 (µM) |

| 15a | 2-(4-chlorophenyl) | 5.27 | 2.52 |

| 15c | 2-(p-tolyl) | 3.69 | 2.21 |

| 16a | 2-(4-chlorophenyl)-6-methoxy | 1.50 | 0.49 |

| Data extracted from a study on 3-(morpholinomethyl)benzofuran derivatives.[5] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound Analogs

A general method for the synthesis of fluorinated benzophenones involves a Friedel-Crafts acylation reaction.[4][6]

General Procedure:

-

Preparation of the Acyl Chloride: The appropriately substituted benzoic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

-

Friedel-Crafts Acylation: The acyl chloride is then reacted with a suitable aromatic substrate in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

-

Introduction of the Morpholinomethyl Group: The resulting benzophenone can be functionalized with a morpholinomethyl group through a Mannich-type reaction or by nucleophilic substitution of a suitable precursor.

A more specific, multi-step synthesis for related benzophenone fused azetidinone derivatives has been described, which involves the preparation of phenyl benzoates, followed by Fries rearrangement to form hydroxybenzophenones, and subsequent functionalization.[7]

In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines using colorimetric assays such as the MTT or SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

SRB (Sulphorhodamine B) Assay Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read at a wavelength of approximately 510 nm.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

Protocol for Propidium Iodide (PI) Staining:

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a defined period, then harvested and washed.

-

Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a solution containing the DNA-intercalating dye, propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound derivatives are still under investigation, related compounds have been shown to influence key signaling pathways involved in cancer cell proliferation and survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell growth and division.[8] Some benzophenone derivatives have been shown to modulate this pathway. For instance, benzoquinone, a metabolite of benzene, can induce proliferation in HL-60 cells through the activation of the ERK/MAPK signaling pathway.[9] Another study on benzophenone-3 in zebrafish suggested that it may inhibit the development of the enteric nervous system through the attenuation of the MAPK/ERK signaling pathway.[10]

Caption: Potential modulation of the MAPK/ERK pathway by benzophenone derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade that governs cell survival, growth, and proliferation.[11] The dysregulation of this pathway is frequently observed in various cancers.[12] Studies on 6-morpholino-purine derivatives have indicated an activation of the Akt/HIF pathway in leukemia cells.[13] Given the presence of the morpholino group in the title compounds, investigating their effect on the PI3K/Akt pathway is a logical next step.

Caption: Hypothesized interaction with the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The existing data on related compounds suggest that derivatives of this core structure are likely to exhibit significant cytotoxic and antitumor properties. Future research should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives to establish clear structure-activity relationships (SAR).[14] Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will guide further optimization and development toward clinical applications.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzophenone-3 induced abnormal development of enteric nervous system in zebrafish through MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Fluoro-2'-morpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific literature on "2-Fluoro-2'-morpholinomethyl benzophenone" is not available. This guide is a predictive overview based on the established chemistry of its constituent moieties (benzophenone, morpholine, and fluoro-substituted aromatics) and experimental data from structurally related compounds. The content herein is intended to serve as a foundational resource to stimulate and guide future research.

Introduction

Benzophenone and morpholine are two pharmacologically significant scaffolds that are constituents of numerous biologically active compounds. Benzophenone derivatives are known for a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties and confer a variety of biological activities.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3]

This technical guide provides a comprehensive theoretical framework for the synthesis, potential biological activities, and experimental evaluation of the novel compound, this compound.

Physicochemical Properties (Predicted)

While experimental data is unavailable, the following properties can be predicted for this compound (CAS: 898750-74-8).

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₈FNO₂ |

| Molecular Weight | 299.34 g/mol |

| IUPAC Name | (2-fluorophenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone |

| Appearance | Likely a solid at room temperature |

Synthesis

A plausible and efficient method for the synthesis of this compound is via a Friedel-Crafts acylation reaction. This would involve the acylation of a suitable 2-morpholinomethyl-substituted aromatic precursor with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.[4][5]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Morpholinomethyl)aniline

This protocol is adapted from the synthesis of related N-substituted anilines.[6]

-

Reaction Setup: To a solution of 2-nitrobenzyl chloride (1 eq.) in a suitable solvent such as acetonitrile, add morpholine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of 4-(2-Nitrobenzyl)morpholine: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

-

Reduction to 2-(Morpholinomethyl)aniline: Dissolve the purified 4-(2-nitrobenzyl)morpholine (1 eq.) in ethanol. Add a reducing agent such as tin(II) chloride (3-5 eq.) in concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reduction by TLC.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(morpholinomethyl)aniline.

Step 2: Friedel-Crafts Acylation to yield this compound

This protocol is a general procedure adapted for Friedel-Crafts acylation.[7][8]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂).

-

Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq.) in anhydrous CH₂Cl₂ via the dropping funnel.

-

Acylation Reaction: After the addition is complete, add a solution of 2-(morpholinomethyl)aniline (1 eq.) in anhydrous CH₂Cl₂ dropwise at 0°C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. After filtration, evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield the target compound.

Potential Biological Activities and Signaling Pathways

Based on the known activities of benzophenone and morpholine derivatives, this compound could be investigated for the following biological activities.

Anticancer Activity

Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][9][10][11][12] The presence of the morpholine moiety can also contribute to antiproliferative activity.[9]

Potential Signaling Pathways:

-

Kinase Inhibition: The compound could potentially act as an inhibitor of various protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream kinases in the MAPK or PI3K/Akt signaling pathways.

-

Apoptosis Induction: It may induce apoptosis through the intrinsic or extrinsic pathways, potentially by modulating the expression of Bcl-2 family proteins or activating caspases.

-

Cell Cycle Arrest: The compound might cause cell cycle arrest at different phases (e.g., G2/M), preventing cancer cell division.[9]

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-(MORPHOLIN-4-YLMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Fluoro-2'-morpholinomethyl Benzophenone Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 2-fluoro-2'-morpholinomethyl benzophenone derivatives. The benzophenone scaffold is a versatile structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the morpholinomethyl group can improve solubility and introduce additional interaction points with biological targets.[3][4]

This document outlines a detailed synthetic protocol for the parent compound, this compound, and provides a framework for the synthesis of derivatives. Additionally, it summarizes the biological activities of structurally related compounds and visualizes key signaling pathways potentially modulated by this class of molecules.

Experimental Workflow: A Multi-step Synthesis Approach

The synthesis of this compound can be achieved through a three-step process starting from commercially available materials. The general workflow involves a Friedel-Crafts acylation to form the benzophenone core, followed by benzylic bromination and subsequent nucleophilic substitution with morpholine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-2'-methylbenzophenone (Intermediate 1)

This protocol is adapted from general Friedel-Crafts acylation procedures for benzophenone synthesis.[5][6]

-

Reaction Setup: To a solution of toluene (5.2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-fluorobenzoyl chloride (6.2 mmol).

-

Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (7.8 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.[5]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (10 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 2-Fluoro-2'-(bromomethyl)benzophenone (Intermediate 2)

This protocol uses standard conditions for benzylic bromination.

-

Reaction Setup: Dissolve 2-fluoro-2'-methylbenzophenone (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

-

Reaction: Reflux the mixture under a nitrogen atmosphere for 2-4 hours, with initiation by a heat lamp if necessary. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often used in the next step without further purification, but can be purified by recrystallization or column chromatography if needed.

Protocol 3: Synthesis of this compound (Final Product)

This protocol describes the nucleophilic substitution of the benzylic bromide with morpholine.

-

Reaction Setup: Dissolve 2-fluoro-2'-(bromomethyl)benzophenone (1.0 eq) in acetonitrile (CH₃CN).

-

Reagent Addition: Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction to completion by TLC.

-

Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The final product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Medicinal Chemistry Applications & Data

Benzophenone derivatives have shown significant potential in several therapeutic areas. The data presented below is for structurally related compounds and serves to illustrate the potential bioactivities of the target derivatives.

Anti-inflammatory Activity

Many benzophenone derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][7][8] These enzymes are key to the biosynthesis of prostaglandins, which are inflammatory mediators.[9]

Table 1: In Vitro COX Inhibition by Benzophenone Analogs

| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Analog A | 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | >1000 | 2.5 | >400 | [10] |

| Analog B | 4-hydroxy-4'-methoxybenzophenone | 2.1 | 1000 | 0.0021 | [10] |

| Ketoprofen | Standard NSAID | 0.52 | 1.82 | 0.28 |[5] |

Data is illustrative for related benzophenone structures.

Anticancer Activity

The antiproliferative effects of benzophenone derivatives have been evaluated against various cancer cell lines.[2][11][12] Mechanisms of action can include inhibition of tubulin polymerization and modulation of cell cycle proteins.[12][13]

Table 2: In Vitro Anticancer Activity of Benzophenone Derivatives (IC₅₀ in µM)

| Compound | A-549 (Lung) | SMMC-7721 (Liver) | MDA-MB-231 (Breast) | SW480 (Colon) | Reference |

|---|---|---|---|---|---|

| Analog C | 0.82 | 0.26 | 9.97 | 0.99 | [11] |

| Analog D | >50 | 1.02 | >50 | >50 | [11] |

| Fluorinated Analog E | - | - | - | - | BACE1 IC₅₀: 2.32 µM[2] |

| Cisplatin | 8.35 | 9.87 | 10.23 | 12.31 |[11] |

Data is illustrative for related benzophenone structures.

Antifungal Activity

The morpholine moiety is a known pharmacophore in fungicides.[14] Benzophenone derivatives incorporating a morpholine ring have shown promising activity against various phytopathogenic fungi.[14][15][16]

Table 3: Antifungal Activity of Morpholine-Benzophenone Analogs (% Inhibition at 50 µg/mL)

| Compound | Fungus 1 (e.g., Alternaria solani) | Fungus 2 (e.g., Botrytis cinerea) | Fungus 3 (e.g., Fusarium oxysporum) | Reference |

|---|---|---|---|---|

| Analog F (F-substituted) | 22.7 | 35.7 | 42.9 | [14] |

| Analog G (Cl-substituted) | 27.3 | 42.9 | 50.0 | [14] |

| Flumorph (Standard) | 21.4 | 28.6 | 14.3 |[14] |

Data is illustrative for related benzophenone structures.

Potential Signaling Pathways

Based on the biological activities of related compounds, this compound derivatives may exert their effects through pathways like the Cyclooxygenase (COX) pathway or the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Cyclooxygenase (COX) Signaling Pathway

Inhibition of COX enzymes (COX-1 and COX-2) blocks the conversion of arachidonic acid to prostaglandins (PGs), reducing inflammation.[17] This is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Caption: Inhibition of the COX pathway by potential benzophenone derivatives.

VEGF Signaling Pathway

The VEGF signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[18][19] Inhibiting this pathway is a key strategy in cancer therapy.

Caption: Potential inhibition of the VEGF signaling pathway by benzophenone derivatives.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. mdpi.com [mdpi.com]

- 6. US20200262776A1 - New Process for the Manufacture of Fluorinated Benzenes and Fluorinated Benzophenones, and Derivatives Thereof - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 10. scielo.br [scielo.br]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 2-Fluoro-2'-morpholinomethyl benzophenone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2'-morpholinomethyl benzophenone is a substituted benzophenone derivative with potential applications as a precursor in the synthesis of various heterocyclic compounds. The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The presence of a fluorine atom and a morpholinomethyl group offers unique opportunities for chemical modification and the introduction of desirable physicochemical properties in the target heterocycles. These notes provide an overview of the potential synthetic utility of this compound, drawing upon established methodologies for related benzophenone derivatives, particularly in the synthesis of quinazolines and benzodiazepines. The protocols provided are exemplary and based on analogous reactions of structurally similar compounds.

Potential Synthetic Applications

The reactivity of the 2-fluoro and 2'-morpholinomethyl substituents can be strategically exploited to construct heterocyclic rings. Key potential transformations include:

-

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The electron-withdrawing nature of the benzoyl group activates the fluorine atom towards nucleophilic displacement. This allows for the introduction of various nitrogen, oxygen, or sulfur nucleophiles, paving the way for the synthesis of a diverse range of fused heterocyclic systems.

-

Modification of the Morpholinomethyl Group: The morpholinomethyl moiety can be a versatile handle for synthetic transformations. For instance, it could be a precursor to a primary or secondary amine through dealkylation, which can then participate in cyclization reactions.

Based on the extensive literature on the synthesis of heterocyclic compounds from 2-substituted benzophenones, two prominent classes of heterocycles that could potentially be synthesized from this compound or its derivatives are quinazolines and benzodiazepines.

Synthesis of Quinolone Derivatives: An Exemplary Pathway